molecular formula C12H14O5 B1332288 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate CAS No. 692275-82-4

2-(4-Formyl-2-methoxyphenoxy)ethyl acetate

Cat. No.: B1332288
CAS No.: 692275-82-4
M. Wt: 238.24 g/mol
InChI Key: PERBZSCRIFTMMD-UHFFFAOYSA-N
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Description

2-(4-Formyl-2-methoxyphenoxy)ethyl acetate is an organic compound with the molecular formula C12H14O5. It is characterized by the presence of a formyl group, a methoxy group, and an ethyl acetate moiety. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Scientific Research Applications

2-(4-Formyl-2-methoxyphenoxy)ethyl acetate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate typically involves the reaction of 4-formyl-2-methoxyphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Formyl-2-methoxyphenoxy)ethyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(4-Formyl-2-methoxyphenoxy)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • N-Ethyl-2-(4-formyl-2-methoxyphenoxy)acetamide
  • 4-Formyl-2-methoxyphenyl acetate
  • 2-Ethoxy-4-formylphenyl acetate

Uniqueness

2-(4-Formyl-2-methoxyphenoxy)ethyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical transformations and its applications in multiple fields make it a valuable compound for research and industrial purposes[8][8].

Properties

IUPAC Name

2-(4-formyl-2-methoxyphenoxy)ethyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-9(14)16-5-6-17-11-4-3-10(8-13)7-12(11)15-2/h3-4,7-8H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERBZSCRIFTMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCOC1=C(C=C(C=C1)C=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40366798
Record name 2-(4-formyl-2-methoxyphenoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

692275-82-4
Record name 4-[2-(Acetyloxy)ethoxy]-3-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=692275-82-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-formyl-2-methoxyphenoxy)ethyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40366798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-hydroxy-3-methoxy-benzaldehyde (2.5 g, 16.4 mmol), K2CO3 (6.81 g, 49.3 mmol) and 2-bromoethyl acetate (5.49 g, 32.9 mmol) in acetone (50 mL) is refluxed for 48 h before it is diluted with diethyl ether (250 mL) and washed with water (2×200 mL). The washings are extracted with diethyl ether (200 mL). The combined organic extracts are dried over MgSO4 and concentrated. The remaining residue is purified by column chromatography on silica gel eluting with heptane/EA 1:1 to afford the title compound (2.94 g) as colourless solid. 1H NMR (CDCl3):δ 9.85 (s, 1H), 7.45-7.41 (m, 2H), 6.99 (d, J=7.6 Hz, 1H), 4.51-4.47 (m, 2H), 4.34-4.30 (m, 2H), 3.94 (s, 3H), 2.11 (s, 3H).
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
6.81 g
Type
reactant
Reaction Step One
Quantity
5.49 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

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